molecular formula C19H29N3O B5337434 4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

Numéro de catalogue: B5337434
Poids moléculaire: 315.5 g/mol
Clé InChI: NIJAVBOLKUYEMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine class of drugs. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide selectively inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. The exact mechanism of action of this compound in other neurological disorders is still being investigated.
Biochemical and Physiological Effects
This compound has been shown to increase the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. It has also been shown to improve cognitive function in animal models of ADHD and addiction. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and yield, selective inhibition of GABA transaminase, and favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including epilepsy, addiction, and ADHD.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of its mechanism of action in other neurological disorders.
4. Investigation of its potential for use in combination with other drugs for enhanced therapeutic efficacy.
5. Investigation of its potential for use in veterinary medicine.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its selective inhibition of GABA transaminase and ability to increase the concentration of GABA in the brain make it a promising candidate for the treatment of epilepsy, addiction, and ADHD. While further research is needed to fully understand its mechanism of action and therapeutic potential, this compound represents a promising avenue for the development of new treatments for neurological disorders.

Méthodes De Synthèse

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is synthesized by reacting 4-cyclohexyl-1,2,3,6-tetrahydropyridine with 2,4-dimethylphenylpiperazine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography, yielding this compound in high purity and yield.

Applications De Recherche Scientifique

4-cyclohexyl-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.

Propriétés

IUPAC Name

4-cyclohexyl-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-8-9-18(16(2)14-15)20-19(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJAVBOLKUYEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.